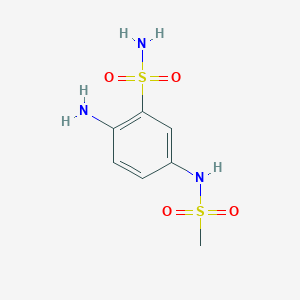
N-(3-Sulfamoyl-4-aminophenyl)methanesulfonamide
Cat. No. B8328393
M. Wt: 265.3 g/mol
InChI Key: SQZKVKMSZBEMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101800B2
Procedure details


2,5-Diamino-benzenesulfonamide methanesulfonate (1.80 kg, 6.35 mol) was suspended in acetonitrile (24 L). Pyridine (1.55 L, 19.1 mol) was added, followed by the careful slow addition of methanesulfonyl chloride (517 mL, 6.68 mol). After stirring at 23° C. for 20 h, the mixture was partially concentrated in vacuo at 55° C. Water (18 L) was added to the concentrate, and the resulting suspension was stirred at 23° C. for 2 h. The solid was filtered and was then washed with water (4 L) and air dried on the filter. The solid was suspended in absolute ethanol (9 L), stirred at 23° C. for 9 h, and was then filtered. The solid was washed with absolute ethanol (2×2 L), and was then further dried in vacuo at 50° C. to afford the desired product, 2-amino-5-methanesulfonylamino-benzenesulfonamide (1.45 kg, 5.48 mol, 86%), as a purple solid.
Name
2,5-Diamino-benzenesulfonamide methanesulfonate
Quantity
1.8 kg
Type
reactant
Reaction Step One




Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][S:2](O)(=[O:4])=[O:3].[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=1[S:14]([NH2:17])(=[O:16])=[O:15].N1C=CC=CC=1.CS(Cl)(=O)=O>C(#N)C>[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:9][C:8]=1[S:14]([NH2:17])(=[O:15])=[O:16] |f:0.1|
|
Inputs


Step One
|
Name
|
2,5-Diamino-benzenesulfonamide methanesulfonate
|
|
Quantity
|
1.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O.NC1=C(C=C(C=C1)N)S(=O)(=O)N
|
Step Two
|
Name
|
|
|
Quantity
|
1.55 L
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
517 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
24 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
23 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 23° C. for 20 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was partially concentrated in vacuo at 55° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (18 L) was added to the concentrate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting suspension was stirred at 23° C. for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
was then washed with water (4 L) and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on the filter
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 23° C. for 9 h
|
|
Duration
|
9 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed with absolute ethanol (2×2 L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then further dried in vacuo at 50° C.
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 5.48 mol | |
| AMOUNT: MASS | 1.45 kg | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
